3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Description
3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS: 1214144-69-0) is a structurally complex derivative of propanoic acid featuring a 2,5-dioxoimidazolidine (hydantoin) core substituted with a 1,3-benzodioxole methyl group at position 1 and a propanoic acid chain at position 4 . This compound is of interest in medicinal chemistry due to its structural similarity to hydantoin-based pharmaceuticals, such as anticonvulsants and enzyme inhibitors .
Properties
IUPAC Name |
3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c17-12(18)4-2-9-13(19)16(14(20)15-9)6-8-1-3-10-11(5-8)22-7-21-10/h1,3,5,9H,2,4,6-7H2,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVIQLDRKRRNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that is responsible for the production of nitric oxide, a molecule that plays a critical role in many physiological and pathological processes.
Mode of Action
It is believed to interact with its target, nitric oxide synthase, and modulate its activity. This interaction could lead to changes in the production of nitric oxide, thereby affecting various physiological processes.
Biological Activity
3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs) and its antioxidant properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3O5. The compound features a benzodioxole moiety which is known for its diverse biological activities. The presence of the imidazolidinone structure contributes to its pharmacological properties.
1. Matrix Metalloproteinase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of matrix metalloproteinases (MMPs), which are crucial in extracellular matrix remodeling and have roles in cancer metastasis and tissue repair. A patent describes derivatives that effectively inhibit MMPs, suggesting that this compound may share similar mechanisms of action .
2. Antioxidant Activity
Antioxidant activity has been evaluated through various assays, including the DPPH scavenging assay. Compounds containing the benzodioxole structure have shown moderate antioxidant activity. For instance, in a study involving related benzodioxole derivatives, one compound exhibited an IC50 value of 86.3 μM against DPPH radicals . This suggests that this compound may also possess antioxidant properties.
Case Studies and Experimental Data
Several studies have explored the biological activity of benzodioxole derivatives. The following table summarizes key findings regarding their biological effects:
| Compound | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MMP Inhibition | Not specified | |
| Compound B | Antioxidant Activity | 86.3 | |
| Compound C | Antioxidant Activity | 252.6 |
The mechanism by which this compound exerts its effects likely involves the modulation of specific molecular targets associated with oxidative stress and matrix remodeling. By inhibiting MMPs, this compound may prevent excessive degradation of extracellular matrix components, which is critical in various pathological conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Hydantoin Derivatives
3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid (CAS: 5624-26-0) Structure: Lacks the benzodioxole substituent, retaining only the hydantoin core and propanoic acid chain. Properties: Molecular weight = 172.14 g/mol, aqueous solubility enhanced by the unsubstituted carboxylic acid group. Applications: Used as a metabolite in studies of folate/vitamin B12 deficiencies and as an impurity marker in carglumic acid synthesis .
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid (CAS: 43189-50-0) Structure: Features a methyl group at position 4 of the hydantoin ring instead of benzodioxole. Properties: Molecular weight = 186.15 g/mol; increased lipophilicity compared to CAS 5624-26-0. Synthesis: Prepared via alkylation of the hydantoin nitrogen, similar to the target compound but with simpler substituents .
Substituted Hydantoin Derivatives
3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid (CAS: 1269529-66-9) Structure: Contains a 2-methoxyphenethyl group on the hydantoin nitrogen. Properties: Molecular weight = 279.30 g/mol; the methoxyphenyl group enhances aromatic interactions and may improve blood-brain barrier penetration. Applications: Potential CNS-targeting applications due to structural resemblance to neuroactive hydantoins .
3-[1-(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic Acid (CAS: 327097-31-4) Structure: Combines a coumarin-oxygen linker with propanoic acid, diverging from the hydantoin core. Properties: Molecular weight = 344.75 g/mol; fluorescence properties from the coumarin moiety enable imaging applications. Activity: Demonstrated antibacterial activity against E. coli and S. aureus in marine-derived analogs .
Functional Group Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| Target Compound (CAS: 1214144-69-0) | 1,3-Benzodioxole methyl | ~338.28* | Enhanced lipophilicity, metabolic stability | Drug discovery, enzyme inhibition |
| CAS 5624-26-0 | None | 172.14 | High solubility | Metabolic studies, impurity analysis |
| CAS 43189-50-0 | Methyl | 186.15 | Moderate lipophilicity | Intermediate in hydantoin synthesis |
| CAS 1269529-66-9 | 2-Methoxyphenethyl | 279.30 | CNS-targeting potential | Neuropharmacology |
*Estimated based on structural analogs due to lack of explicit data in evidence.
Preparation Methods
Synthesis of the Imidazolidine-2,5-dione Core
The hydantoin ring can be prepared by condensation of amino acids or amino esters with urea or its derivatives under dehydrating conditions. For example:
- Starting from L-proline or its derivatives, reaction with urea or carbamoyl chloride under reflux can yield the imidazolidine-2,5-dione ring.
- Alternative methods employ phosgene or triphosgene for cyclization of amino acid derivatives to form the hydantoin ring.
Introduction of the 1,3-Benzodioxol-5-ylmethyl Group
The benzodioxol-5-ylmethyl substituent is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura coupling : Utilizing benzo[d]dioxol-5-ylboronic acid or its derivatives with appropriate halogenated hydantoin intermediates under Pd(0) catalysis in the presence of bases like potassium fluoride or sodium carbonate in solvents such as tetrahydrofuran or 1,2-dimethoxyethane has been demonstrated with yields ranging from 27% to 99% depending on conditions.
Typical reaction conditions include:
- Pd(OAc)2 catalyst, bipyridine ligand or similar ligands.
- Base such as K3PO4, KF, or Na2CO3.
- Inert atmosphere (argon or nitrogen).
- Temperatures between 60°C and 120°C.
- Reaction times from 2 to 4 hours.
Example yields and conditions are summarized in Table 1.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | [RhCp*Cl2]2 + AgOOCF3 | - | Methanol | 60 | ~2 | 99 | Schlenk technique, inert atm. |
| 2 | Pd(OAc)2 | Na2CO3 | 1,2-Dimethoxyethane + H2O | 120 | 3.3 | 27.47 | Sonication applied |
| 3 | Pd(OAc)2 + 2,2'-Bipyridine | KF + TFA | THF + H2O | 80 | 2 | 76 | Schlenk technique, inert atm. |
Table 1: Representative coupling reaction conditions for benzodioxolyl group introduction
Attachment of the Propanoic Acid Side Chain
The propanoic acid moiety is introduced by alkylation or amidation reactions on the hydantoin ring nitrogen or carbon centers.
For example, reaction of the hydantoin intermediate with 3-bromopropanoic acid or its esters under basic conditions can yield the desired propanoic acid substitution.
Alternatively, peptide coupling reagents (e.g., EDC, DCC) can be used to link the hydantoin amine with propanoic acid derivatives.
Purification and Characterization
Purification is typically achieved by recrystallization or chromatographic methods such as flash chromatography on silica gel.
Characterization involves NMR (1H, 13C), LC-MS, and HPLC to confirm purity and structure.
Research Findings and Optimization Notes
The choice of catalyst and reaction conditions significantly affects the yield and purity of the benzodioxolyl substitution step.
Use of inert atmosphere and dry solvents is critical to avoid catalyst deactivation and side reactions.
Sonication can improve reaction rates and yields in palladium-catalyzed couplings.
The hydantoin ring formation is sensitive to temperature and pH; mild conditions favor higher yields and fewer by-products.
The overall synthetic route requires careful stepwise optimization to ensure stereochemical integrity and functional group compatibility.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Hydantoin ring formation | Amino acid derivative + urea/cyclizing agent | Imidazolidine-2,5-dione core |
| 2 | Benzodioxolyl group introduction | Pd-catalyzed Suzuki coupling with benzodioxolylboronic acid | N-1 substituted hydantoin |
| 3 | Propanoic acid side chain attachment | Alkylation with 3-bromopropanoic acid or amidation | Final target compound |
| 4 | Purification and characterization | Flash chromatography, recrystallization, NMR, LC-MS | Pure, characterized product |
Q & A
Q. What are the established synthetic routes for 3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example:
- Key Step : Refluxing intermediates (e.g., substituted benzaldehyde derivatives) with acetic acid and sodium acetate as a catalyst, followed by solvent evaporation and recrystallization .
- Optimization Strategies : Adjusting molar ratios, solvent polarity (e.g., DMF/ethanol mixtures for recrystallization), and reaction time (2–5 hours) to improve yields .
- Critical Parameters : Monitoring reaction progress via TLC or UPLC-MS to isolate intermediates .
Q. What analytical techniques are recommended for characterizing this compound and validating purity?
Methodological Answer:
- Spectroscopic Methods :
- Elemental Analysis : To validate empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose in sealed containers .
Advanced Research Questions
Q. How does the electronic environment of the benzodioxole moiety influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Mechanistic Insight : The electron-rich benzodioxole group enhances nucleophilic aromatic substitution (SNAr) reactivity.
- Catalytic Systems : Palladium or nickel catalysts in DMF/THF solvents enable Suzuki-Miyaura couplings with aryl boronic acids .
- Kinetic Studies : Vary substituents on boronic acid partners to assess steric/electronic effects on reaction rates .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?
Methodological Answer:
Q. What computational modeling approaches predict the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
Q. How can the compound’s biological activity be systematically evaluated in vitro?
Methodological Answer:
Q. How can synthesis strategies align with green chemistry principles to minimize waste?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
